molecular formula C9H16N4O B13549205 1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol

1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol

Cat. No.: B13549205
M. Wt: 196.25 g/mol
InChI Key: BKMZZJBMYKAGSM-UHFFFAOYSA-N
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Description

1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a compound that features a unique structure combining an amino group, a cyclopropyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are then further modified to introduce the cyclopropyl and methyl groups .

Industrial Production Methods: Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. The choice of reagents and reaction conditions is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

  • 1-(3-amino-1H-1,2,4-triazol-1-yl)-3-[cyclopropyl(methyl)amino]propan-2-ol
  • 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
  • Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine

Uniqueness: 1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other similar compounds .

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-amino-1-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)propan-2-ol

InChI

InChI=1S/C9H16N4O/c1-5(14)7(10)9-11-8(6-3-4-6)12-13(9)2/h5-7,14H,3-4,10H2,1-2H3

InChI Key

BKMZZJBMYKAGSM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=NC(=NN1C)C2CC2)N)O

Origin of Product

United States

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